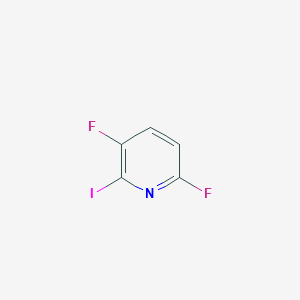

3,6-Difluoro-2-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

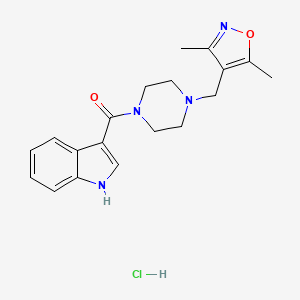

3,6-Difluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is a pyridine derivative with two fluorine atoms and one iodine atom attached to the pyridine ring . The compound is colorless or can range from white to yellow to brown .

Synthesis Analysis

The synthesis of fluorinated pyridines like 3,6-Difluoro-2-iodopyridine often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . One approach to synthesize similar compounds involves a nucleophilic substitution reaction from pentafluoropyridine and sodium azide .Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-iodopyridine consists of a pyridine ring with two fluorine atoms and one iodine atom attached. The average mass of the molecule is 240.977 Da, and the monoisotopic mass is 240.919983 Da .Chemical Reactions Analysis

Fluoropyridines, including 3,6-Difluoro-2-iodopyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are highly active towards nucleophilic additions .Physical And Chemical Properties Analysis

3,6-Difluoro-2-iodopyridine is a solid compound . It has a molecular weight of 240.98 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Heterocycles and Complexes

One study highlights the synthesis of 2,4,6-Triazidopyridine and its derivatives, showcasing the reactivity of difluorinated and diiodinated pyridines with sodium azide, leading to high yields of triazidopyridines. This reaction demonstrates the utility of such compounds in constructing nitrogen-rich heterocycles, which are of interest in materials science and pharmaceutical chemistry (Chapyshev & Chernyak, 2012).

Halogen Bonding in Supramolecular Chemistry

Another research area explores the formation of discrete aggregates through halogen bonding between terpyridine derivatives and iodoperfluorocarbons. This study underscores the role of difluorinated pyridines in facilitating halogen bonding, leading to the formation of supramolecular assemblies (Liantonio et al., 2002).

Radical Chemistry and Electrophilic Substitutions

The chemistry of hypervalent iodine(III) compounds, including those derived from difluorinated pyridines, demonstrates valuable reactivity in both ionic and radical processes. These compounds facilitate the construction of various chemical bonds, showcasing the versatility of difluoropyridines in radical chemistry (Wang & Studer, 2017).

Coordination Chemistry and Luminescent Materials

Research on heteroleptic tris-cyclometalated iridium(III) complexes, involving difluorophenylpyridine ligands, indicates the impact of fluorination on photophysical and electrochemical properties. These complexes, with varying pyridine/pyrazole ratios, exhibit tunable emissions and are studied for their potential in luminescent materials and data security applications (Song et al., 2016).

Organometallic Chemistry and C-F Bond Formation

Studies on trans-difluoro complexes of palladium(II) reveal the synthesis and characterization of the first trans-difluoro d(8) square planar complexes, providing insights into the mechanisms of C-F bond formation and the structural peculiarities of such complexes (Grushin & Marshall, 2009).

Mécanisme D'action

Target of Action

3,6-Difluoro-2-iodopyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that 3,6-Difluoro-2-iodopyridine may play a role in these processes.

Result of Action

As a fluoropyridine, it may exhibit unique physical, chemical, and biological properties

Safety and Hazards

Orientations Futures

Fluoropyridines, including 3,6-Difluoro-2-iodopyridine, have interesting and unusual physical, chemical, and biological properties, making them of interest in various fields such as pharmaceuticals, agrochemicals, and organic materials . Their synthesis remains a challenging problem, and future research may focus on developing more efficient and selective synthesis methods .

Propriétés

IUPAC Name |

3,6-difluoro-2-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZACEVEENNQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-iodopyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)

![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)